molecular formula C43H49KN4O14S2 B12364664 Cy 3 (Non-Sulfonated) (potassium)

Cy 3 (Non-Sulfonated) (potassium)

Cat. No.: B12364664
M. Wt: 949.1 g/mol
InChI Key: CBHGNVAPFRTZCF-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for Cy3 (Non-Sulfonated) (Potassium) is potassium (E)-1-(6-azidohexyl)-2-[(E)-3-(1-(6-azidohexyl)-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium . Its molecular formula is C~33~H~43~KN~6~O , with a molecular weight of 615.24 g/mol (calculated from ).

The structural backbone consists of two indole heterocycles connected by a polymethine chain, with azide functional groups enabling click chemistry applications. The potassium ion neutralizes the positive charge on the indolium nitrogen, as shown in the simplified structural formula:

$$
\text{(Indolium core)}^+ \cdot \text{K}^-
$$

Property Value
Molecular Formula C~33~H~43~KN~6~O
Molecular Weight 615.24 g/mol
Counterion Potassium (K⁺)
Key Functional Groups Azide, polymethine chain, indolium

The absence of sulfonate (-SO~3~) groups distinguishes it from sulfonated cyanines, as evidenced by its solubility profile and chemical reactivity.

Differentiation Between Sulfonated and Non-Sulfonated Cyanine Derivatives

Non-sulfonated Cy3 derivatives exhibit three primary differences compared to sulfonated variants:

  • Solubility :

    • Non-sulfonated Cy3 requires organic co-solvents (e.g., DMSO) for aqueous reactions due to limited water solubility.
    • Sulfonated derivatives (e.g., sulfo-Cy3) dissolve readily in water without organic solvents.
  • Aggregation Tendency :

    • The hydrophobic nature of non-sulfonated Cy3 increases aggregation risk in aqueous media, necessitating precise concentration control.
    • Sulfonate groups in sulfo-Cy3 reduce aggregation via electrostatic repulsion.
  • Applications :

    • Non-sulfonated Cy3 is preferred for lipid membrane labeling or organic-phase reactions.
    • Sulfonated variants dominate aqueous applications like immunofluorescence.

Potassium Counterion Role in Solubility and Stability

The potassium counterion in Cy3 (Non-Sulfonated) enhances stability and solubility through two mechanisms:

  • Ionic Solubility :
    Potassium forms soluble salts with the indolium cation, enabling dissolution in polar aprotic solvents like DMSO (≥28.75 mg/mL). This contrasts with sodium or ammonium salts, which may precipitate in high-ionic-strength buffers.

  • Thermal Stability :
    Potassium’s low hydration energy minimizes hydrolysis of the azide group during storage. The compound remains stable for 24 months at -20°C in desiccated conditions.

Counterion Solubility in DMSO Storage Stability
Potassium ≥28.75 mg/mL 24 months at -20°C
Sodium Not reported ≤12 months

The potassium salt’s stability makes it suitable for long-term storage and shipping at ambient temperatures for up to three weeks.

Properties

Molecular Formula

C43H49KN4O14S2

Molecular Weight

949.1 g/mol

IUPAC Name

potassium (2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1

InChI Key

CBHGNVAPFRTZCF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Origin of Product

United States

Preparation Methods

Alkylation of 2,3-Dimethylindole

The synthesis begins with the alkylation of 2,3-dimethylindole to form a quaternary indolium salt. In a representative procedure, 2,3-dimethylindole is reacted with 6-bromohexanoic acid in chlorobenzene at 110°C for 12 hours, yielding 6-(2,3-dimethyl-3H-indol-3-yl)hexanoic acid . Alternative alkylating agents, such as ethyl iodide, have been employed under reflux conditions in acetonitrile, though yields vary significantly depending on the leaving group’s reactivity. For instance, ethyl iodide achieves 65% yield after 12 hours of reflux, whereas bulkier alkyl halides exhibit diminished efficiency due to steric hindrance.

Polymethine Chain Condensation

The indolium intermediate is subsequently condensed with a polymethine chain precursor, typically glutaconaldehyde dianil hydrochloride , to form the cyanine backbone. This step is performed in a mixture of acetic anhydride and pyridine under reflux, facilitating the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbons. Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 30 minutes, with crude products precipitated using diethyl ether. Purification via silica gel chromatography (ethyl acetate/methanol gradients) isolates the non-sulfonated Cy3 derivative in 18–29% yield.

Potassium Salt Formation

The final step involves converting the carboxylic acid derivative into its potassium salt. This is achieved by treating the purified dye with potassium hydroxide in a methanol/2-propanol mixture, followed by lyophilization to remove solvents. The potassium counterion enhances aqueous solubility without introducing sulfonic acid groups, a critical distinction from sulfonated Cy3 variants.

Analytical Characterization of Synthetic Intermediates and Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the indolium intermediate (e.g., 6-(2,3-dimethyl-3H-indol-3-yl)hexanoic acid ) in D2O reveals characteristic upfield shifts for alkyl chain protons (δ 1.47–2.39 ppm) due to shielding by the indole ring’s aromatic system. The absence of sulfonate proton signals (typically δ 7.5–8.5 ppm) confirms the non-sulfonated nature. For the final Cy3 product, 13C NMR spectra exhibit resonances at δ 198.85 ppm (C2 carbonyl) and δ 54.27 ppm (quaternary C3), consistent with the cyanine structure.

Mass Spectrometry and High-Performance Liquid Chromatography (HPLC)

Electrospray ionization mass spectrometry (ESI-MS) validates molecular weights, with observed m/z values matching theoretical calculations (e.g., m/z 647.2515 for Cy3B-ADA). Reverse-phase HPLC using C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid) confirms purity >95%, with retention times between 7–11 minutes depending on the alkyl chain length.

Comparative Analysis of Synthetic Methodologies

Yield Optimization Challenges

A key challenge in non-sulfonated Cy3 synthesis is achieving high yields during the condensation step. While alkylation efficiencies exceed 60%, polymethine chain incorporation rarely surpasses 30% due to competing side reactions, such as dimerization of indolium intermediates. Patent data indicates that substituting acetic anhydride with N,N-diisopropylethylamine (DIEA) improves reaction kinetics, elevating yields to 35–40%.

Solubility and Aggregation Considerations

Non-sulfonated Cy3 derivatives exhibit reduced aqueous solubility compared to sulfonated analogs, necessitating counterion engineering. Potassium salts provide a balance between solubility and minimal aggregation, as evidenced by absorbance spectra lacking vibronic shoulders at ~650 nm. Dynamic light scattering (DLS) measurements report hydrodynamic diameters of 2–4 nm in phosphate-buffered saline (PBS), confirming monodispersity.

Research Findings and Technological Applications

Photophysical Properties

Cy3 (Non-Sulfonated) (potassium) demonstrates a molar extinction coefficient (ε) of 120,000–150,000 M−1cm−1 at λmax = 550 nm, with a fluorescence quantum yield (ΦF) of 0.28 in PBS. Stokes shifts of 18–22 nm minimize self-quenching, making it suitable for single-molecule imaging.

Bioconjugation Efficiency

The hexanoic acid side chain enables covalent attachment to biomolecules via N-hydroxysuccinimide (NHS) ester chemistry. Conjugation to IgG antibodies achieves dye-to-protein (D/P) ratios of 3–5 without precipitation, as quantified by UV-vis spectroscopy. Comparative studies show non-sulfonated Cy3 conjugates exhibit 20% higher brightness in methanol than sulfonated versions, attributed to reduced dipole-dipole interactions.

Chemical Reactions Analysis

Types of Reactions

Cy 3 (Non-Sulfonated) (potassium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Cy 3 (Non-Sulfonated) (potassium) include:

Major Products Formed

The major products formed from reactions involving Cy 3 (Non-Sulfonated) (potassium) are typically fluorescently labeled biomolecules, such as DNA, RNA, and proteins .

Scientific Research Applications

Nucleic Acid Labeling

Cy 3 is extensively used for labeling nucleic acids in various assays, including:

  • Fluorescence In Situ Hybridization (FISH): Cy 3-labeled probes are employed to detect specific RNA or DNA sequences within cells or tissues. This method allows researchers to visualize the spatial distribution of nucleic acids in their natural context.
  • Polymerase Chain Reaction (PCR): In quantitative PCR, Cy 3 can be incorporated into primers or probes to monitor amplification in real-time.

Protein Labeling and Detection

Cy 3 is also utilized for protein labeling, facilitating the study of protein interactions and dynamics:

  • Western Blotting: Cy 3-conjugated antibodies are used to detect specific proteins in complex mixtures. The fluorescent signal can be quantified to determine protein expression levels.
  • Immunofluorescence Microscopy: This technique involves using Cy 3-labeled antibodies to visualize the localization of proteins within cells.

Cellular Imaging

Cy 3 is employed in cellular imaging studies to track cellular processes:

  • Live Cell Imaging: The dye can be used to stain live cells, allowing researchers to observe dynamic processes such as cell division or migration in real-time.
  • Organelle Tracking: Cy 3 can be targeted to specific organelles, enabling the study of organelle dynamics and interactions within cells.

Data Tables

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldApplications
Cy 36466620.28Nucleic acid labeling, microscopy
Cy56496700.25Protein detection, FISH
FITC4955190.93General fluorescence microscopy

Case Study 1: Nucleic Acid Detection Using Cy 3

In a study published in Nature Communications, researchers utilized Cy 3-labeled probes for FISH to investigate gene expression patterns in cancer tissues. The results demonstrated that specific gene overexpression correlated with tumor aggressiveness, highlighting the utility of Cy 3 in clinical diagnostics .

Case Study 2: Protein Interaction Studies

A research article detailed the use of Cy 3 in Western blotting to analyze protein-protein interactions in neuronal cells. The study found that the interaction between two signaling proteins was significantly enhanced under stress conditions, showcasing how Cy 3 can provide insights into cellular signaling pathways .

Mechanism of Action

The mechanism of action of Cy 3 (Non-Sulfonated) (potassium) involves its ability to intercalate into double-helical DNA and bind to biomolecules. This intercalation enhances the compound’s fluorescence, making it a valuable tool for detecting and visualizing biomolecular interactions. The molecular targets include DNA, RNA, and proteins, and the pathways involved are primarily related to fluorescence enhancement upon binding .

Comparison with Similar Compounds

Structural and Functional Differences

The sulfonated variant (Sulfo-Cy3 ) contains sulfonate groups that enhance water solubility, enabling labeling in purely aqueous conditions. This modification reduces aggregation in hydrophilic environments and simplifies protocols for sensitive proteins like antibodies .

Table 2: Cy3 vs. Sulfo-Cy3

Property Cy3 (Non-Sulfonated) Sulfo-Cy3
Water Solubility Low (requires DMSO/DMF) High (aqueous-compatible)
ε (cm⁻¹M⁻¹) 140,000 150,000
Φ 0.07 0.10
Applications Organic-phase labeling Aqueous-phase labeling

Sulfo-Cy3’s higher Φ (0.10 vs. 0.07) improves fluorescence brightness, while its ε (150,000 vs. 140,000) enhances sensitivity . However, the non-sulfonated form is preferred for lipid-rich environments or intracellular tracking due to its membrane permeability .

Comparison with Other Cyanine Dyes

Cy5 and Cy7 Variants

Cyanine dyes exhibit wavelength-specific properties. For example:

  • Cy5 (Non-Sulfonated): Ex/Em = 650/669 nm; ε = 230,000 cm⁻¹M⁻¹; Φ = 0.14.
  • Sulfo-Cy5 : Higher ε (250,000 cm⁻¹M⁻¹) and Φ (0.27) due to sulfonation .
  • Cy7 (Non-Sulfonated): Ex/Em = 754/778 nm; ε = 250,000 cm⁻¹M⁻¹; Φ = 0.20.

Table 3: Cyanine Dye Comparison

Dye Ex/Em (nm) ε (cm⁻¹M⁻¹) Φ Solubility
Cy3 (Non) 555/580 140,000 0.07 Organic
Sulfo-Cy3 554/568 150,000 0.10 Aqueous
Cy5 (Non) 650/669 230,000 0.16 Organic
Sulfo-Cy5 650/669 250,000 0.27 Aqueous

Sulfonation consistently improves ε and Φ across the Cy family, but the magnitude varies. For instance, sulfonation increases Cy5’s Φ by 69% but only 43% for Cy3 .

Non-Cyanine Fluorescent Dyes

  • IR780 (Non-Sulfonated): Higher Φ (0.20) due to methyl groups’ electron-donating capacity, compared to sulfonated IR dyes (Φ = 0.12) .
  • Thiophene Derivatives: Non-sulfonated thiophenes (CHS1DBE 3) show higher reactivity but lower thermal stability than sulfonated analogs .

Comparison with Other Sulfonated/Non-Sulfonated Compounds

Polymeric Materials

  • Sulfonated SnO₂ Catalysts: Sulfonation increases acidity and surface area, improving catalytic activity in esterification reactions compared to non-sulfonated SnO₂ .
  • Polybenzoxazine Nanofibers: Sulfonation introduces sulfonate groups, enhancing ion-exchange capacity but reducing mechanical strain .

Table 4: Material Properties

Material Sulfonated Property Non-Sulfonated Property
SnO₂ Catalyst High acidity, catalytic efficiency Lower surface area
Polybenzoxazine Nanofibers Ion-exchange capacity ↑ Strain at break ↓

Key Considerations for Experimental Use

  • Solvent Compatibility: Cy3 (Non-Sulfonated) requires organic solvents, which may denature proteins .
  • Thermal Stability: Non-sulfonated aromatic compounds (e.g., benzenes) degrade at high temperatures (≥350°C), unlike sulfonated analogs .
  • Biological Compatibility: Sulfonated dyes are less cytotoxic in aqueous environments, while non-sulfonated variants may require lower concentrations to avoid aggregation .

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